![molecular formula C28H39ClN4O3S2 B6526575 4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide hydrochloride CAS No. 1135141-21-7](/img/structure/B6526575.png)
4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Theoretical Implications
Theoretical implications refer to how a study contributes to advancing our understanding of a specific field. For “MLS001239361,” researchers might explore its impact on existing theories related to benzothiazole derivatives, sulfonamides, or drug design. By elucidating novel relationships or mechanisms, this compound could shape theoretical frameworks and guide future investigations .
a. Anticancer Potential: Given its benzothiazole scaffold, this compound could be investigated for its antitumor properties. Researchers might explore its effects on cancer cell lines, tumor growth inhibition, and potential synergies with existing chemotherapeutic agents.
b. Anti-Inflammatory Activity: Sulfonamides often exhibit anti-inflammatory effects. “MLS001239361” could be evaluated for its ability to modulate inflammatory pathways, potentially leading to new anti-inflammatory drugs.
c. Antibacterial Properties: Sulfonamides have a rich history in antibacterial therapy. Researchers could assess whether “MLS001239361” shows promise against bacterial pathogens, including drug-resistant strains.
d. Targeting Enzymes: The compound’s structure suggests interactions with enzymes. Investigating its inhibitory effects on specific enzymes (e.g., carbonic anhydrases) could reveal therapeutic applications.
e. Neuroprotection: Benzothiazole derivatives sometimes exhibit neuroprotective properties. Researchers might explore whether “MLS001239361” protects neurons from oxidative stress or neurodegenerative conditions.
f. Drug Delivery Systems: Considering its hydrochloride form, “MLS001239361” could be incorporated into drug delivery systems. Researchers might explore its solubility, stability, and release kinetics.
Ethical Considerations
When conducting research involving “MLS001239361,” ethical implications must be addressed. If human participants are involved, researchers should ensure informed consent, privacy protection, and adherence to ethical guidelines .
Propriétés
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O3S2.ClH/c1-5-21-12-17-25-26(20-21)36-28(29-25)32(19-9-18-30(2)3)27(33)22-13-15-24(16-14-22)37(34,35)31(4)23-10-7-6-8-11-23;/h12-17,20,23H,5-11,18-19H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZWSDFJSFVALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzamide hydrochloride |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.